molecular formula C16H20N2O4 B6345376 3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264043-12-0

3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345376
CAS No.: 1264043-12-0
M. Wt: 304.34 g/mol
InChI Key: GXMTZTWCHDPDMJ-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They have a general structure of R-COO-R’, where R and R’ represent any organic groups .


Synthesis Analysis

Esters are commonly synthesized through a process known as esterification. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, usually concentrated sulphuric acid .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). The exact structure would depend on the specific organic groups attached to these functional groups .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of an ester depend on its specific structure. Small esters are often volatile and have pleasant smells, which is why they are commonly used in perfumes and flavorings .

Safety and Hazards

The safety and hazards associated with an ester would depend on its specific structure. Some esters are relatively safe to handle, while others can be toxic or harmful to the environment. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

5-ethoxycarbonyl-2-(2-ethylphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-11-8-6-7-9-13(11)18-16(3,15(20)21)10-12(17-18)14(19)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMTZTWCHDPDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(CC(=N2)C(=O)OCC)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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